molecular formula C22H18FN5 B11329235 2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11329235
M. Wt: 371.4 g/mol
InChI Key: FMAGAVBMQHDGNA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with fluorophenyl, dimethyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and heating.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Addition of dimethyl and methylphenyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H18FN5

Molecular Weight

371.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-11,12-dimethyl-10-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18FN5/c1-13-6-4-5-7-18(13)28-15(3)14(2)19-21(28)24-12-27-22(19)25-20(26-27)16-8-10-17(23)11-9-16/h4-12H,1-3H3

InChI Key

FMAGAVBMQHDGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)F)C)C

Origin of Product

United States

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